molecular formula C9H10BrN3 B2833703 4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene CAS No. 2225127-16-0

4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene

Cat. No.: B2833703
CAS No.: 2225127-16-0
M. Wt: 240.104
InChI Key: GBALFAIFBJLHQF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential biological activity. This compound is used in various applications, including drug development and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene typically involves the azidation of a suitable precursor. One common method is the reaction of 4-bromo-2-methylbenzyl alcohol with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled reaction times to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Reduction: Hydrogen gas, palladium catalyst, and solvents (e.g., ethanol).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 4-[(1S)-1-Aminoethyl]-1-bromo-2-methylbenzene.

    Oxidation: 4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzoic acid.

Scientific Research Applications

4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for drug development, particularly in designing new therapeutic agents.

    Industry: Employed in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The bromine atom can also undergo substitution reactions, allowing the compound to be modified for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1S)-1-Azidoethyl]-1-chloro-2-methylbenzene
  • 4-[(1S)-1-Azidoethyl]-1-iodo-2-methylbenzene
  • 4-[(1S)-1-Azidoethyl]-1-fluoro-2-methylbenzene

Uniqueness

4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene is unique due to its combination of an azido group and a bromine atom. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. Its structure also provides a balance between reactivity and stability, which is advantageous in both research and industrial settings.

Properties

IUPAC Name

4-[(1S)-1-azidoethyl]-1-bromo-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-6-5-8(3-4-9(6)10)7(2)12-13-11/h3-5,7H,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBALFAIFBJLHQF-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N=[N+]=[N-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C)N=[N+]=[N-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.